1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
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Overview
Description
1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a compound with significant interest due to its diverse chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the construction of the pyrazolo[1,5-a]pyrazine core through cyclization reactions. One common approach starts with the preparation of suitable cyclopentanone derivatives, which undergoes a condensation reaction with hydrazine. This intermediate is then subjected to a cyclization reaction to form the pyrazolo ring. Subsequent functionalization steps are used to introduce the trifluoromethyl phenyl group at the ethanone position.
Industrial Production Methods
Industrial production may follow similar synthetic routes but often utilizes more scalable and cost-effective procedures. This could involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: Can be oxidized at specific positions, leading to different oxidation states and products.
Reduction: Reduction reactions may convert ketones to alcohols or other derivatives.
Substitution: Aromatic substitution reactions, particularly at the trifluoromethyl phenyl group.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3, H2SO4)
Major Products
These reactions can lead to a variety of products depending on the reaction conditions, such as oxidized or reduced derivatives, and substituted aromatics.
Scientific Research Applications
This compound finds applications across several fields:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interaction with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action typically involves interaction with molecular targets through binding and modulation of specific pathways. The trifluoromethyl group can enhance binding affinity and selectivity towards certain enzymes or receptors, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Comparing with similar compounds such as pyrazolopyrazines and pyrazolopyrimidines:
Pyrazolopyrazines: These have a similar core structure but may differ in functional groups, impacting their reactivity and applications.
Pyrazolopyrimidines: These compounds have different ring structures, leading to variations in their chemical and biological properties.
List of Similar Compounds:
1-(3,4,8,9-tetrahydro-1H-pyrazolo[3,4-b]pyrazin-2-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
1-(3,4,8,9-tetrahydro-1H-pyrazolo[3,4-d]pyrimidin-2-yl)-2-(4-(trifluoromethyl)phenyl)ethanone
Conclusion
The compound 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone is a fascinating molecule with versatile applications in scientific research and industry. Its unique structure and reactive functional groups make it a valuable compound for further exploration.
Properties
IUPAC Name |
1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)-2-[4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O/c19-18(20,21)13-6-4-12(5-7-13)10-17(25)23-8-9-24-16(11-23)14-2-1-3-15(14)22-24/h4-7H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBVOGHMJCUZMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3CN(CCN3N=C2C1)C(=O)CC4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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